(4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol
Description
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-13-10(2)15(14-9)7-11-3-5-12(8-16)6-4-11/h3-6,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXXACIUFPOTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment to the Phenyl Group: The triazole ring is then attached to a phenyl group via a nucleophilic substitution reaction, where the triazole acts as a nucleophile.
Introduction of the Methanol Moiety: Finally, the phenyl group is functionalized with a methanol moiety through a reduction reaction, typically using a reducing agent such as sodium borohydride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
(4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the triazole moiety can exhibit potent anticancer properties. For instance, derivatives of 1,2,4-triazole have been evaluated for their ability to inhibit cancer cell proliferation. A specific study demonstrated that related triazole compounds showed promising antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were noted for their ability to induce G2/M phase cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .
Case Study: Triazole Derivatives in Cancer Treatment
A study published in 2021 synthesized various triazole derivatives and assessed their efficacy against breast cancer cells. The most effective compound exhibited an IC50 value of 52 nM against MCF-7 cells, indicating strong antiproliferative activity. The mechanism involved targeting tubulin polymerization, which is crucial for cancer cell division .
Antiviral Properties
The antiviral activity of triazole-containing compounds has also been explored. Recent investigations into triazole derivatives demonstrated significant virucidal activity against influenza virus strains. Compounds were able to reduce the infectivity of the virus by over 90%, suggesting their potential use as antiviral agents .
Table: Antiviral Activity of Triazole Derivatives
| Compound | Virus Strain | Reduction in Infectivity |
|---|---|---|
| Compound 1 | H3N2 | >90% |
| Compound 2 | H1N1 | >90% |
Agricultural Applications
In the agricultural sector, triazole compounds are recognized for their fungicidal properties. They are commonly used in crop protection products to combat fungal diseases. The structural characteristics of triazoles allow them to inhibit fungal growth effectively, making them valuable in enhancing crop yield and quality.
Case Study: Triazoles as Fungicides
Research has demonstrated that specific triazole derivatives can effectively control a range of fungal pathogens affecting crops. These compounds work by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism not only inhibits fungal growth but also helps in managing resistance development among pathogens .
Synthesis and Characterization
The synthesis of (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol typically involves nucleophilic substitution reactions and can be characterized using techniques such as NMR spectroscopy and mass spectrometry. The structural elucidation is critical for understanding its biological activity and optimizing its applications.
Table: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Nucleophilic substitution | KOH in DMSO |
| Step 2 | Characterization | NMR, MS |
Mechanism of Action
The mechanism by which (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenyl group can interact with specific binding sites, leading to inhibition or activation of the target. The methanol moiety may also play a role in the compound’s solubility and overall bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol with structurally related triazole derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Comparisons:
Substituent Effects on Polarity and Solubility The benzyl methanol group in the main compound enhances polarity compared to non-hydroxylated analogs (e.g., methyl ester or benzoic acid derivatives). However, its solubility in aqueous media is lower than that of the ionizable 4-(3,5-dimethyltriazolyl)benzoic acid, which can form salts at physiological pH .
Biological Activity
- The 3,5-dimethyltriazole moiety is a common feature in antifungal agents (e.g., azole antifungals in ). The main compound’s benzyl alcohol group may facilitate hydrogen bonding with biological targets, enhancing selectivity compared to sulfur-containing derivatives like thiadiazole-linked triazoles .
- In contrast, 2-(3,5-dimethyltriazolyl)acetic acid exhibits metal-chelating properties, suggesting applications in coordination chemistry or as enzyme inhibitors .
Synthetic Flexibility
- The main compound’s benzyl alcohol group allows for further derivatization (e.g., esterification or etherification), unlike the rigid benzoic acid derivative. This flexibility is advantageous in structure-activity relationship (SAR) studies .
- Brominated triazole analogs (e.g., methyl 4-(3,5-dibromotriazolyl)benzoate in ) demonstrate utility in Suzuki coupling reactions, highlighting the triazole ring’s versatility in cross-coupling chemistry.
Thermodynamic and Stability Profiles
- Impurity profiles of triazole-containing pharmaceuticals (e.g., dioxolane-linked triazoles in ) emphasize the importance of substituent regiochemistry on metabolic stability. The main compound’s simple structure may offer improved stability over more complex analogs.
Research Findings and Implications
- Antitumor Potential: Triazole hybrids with aryl groups (e.g., pyrazolyl-triazoles in ) show cytotoxic activity. The main compound’s benzyl methanol group may enhance cellular uptake via improved lipophilicity compared to polar carboxylic acid derivatives.
- Antifungal Activity: While 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives () target fungal cytochrome P450 enzymes, the main compound’s methanol substituent could modulate binding affinity to similar targets.
Biological Activity
The compound (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol, also known by its chemical structure and various synonyms, is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The presence of the triazole ring is significant as it often contributes to the biological activity of compounds.
Biological Activity Overview
Research indicates that triazole derivatives possess a range of biological activities including antifungal, antibacterial, and anticancer properties. The specific compound under review has shown promising results in various studies.
Antifungal Activity
Triazoles are well-known for their antifungal properties. A study demonstrated that similar compounds exhibit significant inhibitory effects against fungal pathogens by interfering with ergosterol synthesis in fungal cell membranes. The mechanism typically involves inhibition of the enzyme lanosterol demethylase .
Antibacterial Activity
Studies have reported that certain triazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of triazole derivatives. These compounds may induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of signaling pathways related to cell survival .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
-
In Vitro Studies :
- A study focused on the compound's cytotoxic effects on human cancer cell lines showed a dose-dependent inhibition of cell proliferation.
- Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways.
-
In Vivo Studies :
- Animal models treated with the compound demonstrated reduced tumor growth compared to control groups.
- Observations indicated minimal toxicity at therapeutic doses, suggesting a favorable safety profile.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity | Study Type | Findings |
|---|---|---|
| Antifungal | In Vitro | Significant inhibition of fungal growth |
| Antibacterial | In Vitro | Effective against multiple bacterial strains |
| Anticancer | In Vivo | Reduced tumor size in animal models |
| Safety Profile | In Vivo | Low toxicity at therapeutic doses |
Q & A
What synthetic methodologies are commonly employed for the preparation of (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol?
A general approach involves the condensation of substituted triazoles with benzaldehyde derivatives under reflux conditions. For example, triazole derivatives can react with aldehydes in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4–12 hours and subsequent purification via recrystallization . Optimization may include adjusting solvent polarity, catalyst loading (e.g., HCl for imine formation), or microwave-assisted synthesis to enhance reaction efficiency .
How can the molecular structure of this compound be rigorously confirmed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving crystal structures, particularly for triazole-containing molecules . Complementary techniques include:
- IR spectroscopy to identify functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹, C=N triazole ring vibrations at ~1600 cm⁻¹) .
- NMR spectroscopy (¹H/¹³C) to assign protons and carbons, such as the methylene bridge (δ ~4.4–5.0 ppm in ¹H NMR) and triazole ring carbons (δ ~150–160 ppm in ¹³C NMR) .
- Mass spectrometry (HRMS/ESI-MS) to verify molecular ion peaks and fragmentation patterns .
What strategies are recommended for optimizing reaction yields during synthesis?
- Catalyst screening : Acidic (e.g., HCl, acetic acid) or basic conditions can influence imine or Mannich-type reactions involving triazole intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation .
- Temperature control : Prolonged reflux (e.g., 12–24 hours) improves conversion rates for slow equilibria, as seen in hydrazone formation .
What biological activities are associated with structurally related triazole derivatives?
Triazole derivatives exhibit antimicrobial, antifungal, and anti-inflammatory properties. For instance, analogs with pyridine or morpholine substituents show enhanced activity against Staphylococcus aureus and Candida albicans via inhibition of ergosterol biosynthesis or cytochrome P450 enzymes . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring improve potency .
How should researchers handle this compound safely in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential volatility of intermediates .
- Waste disposal : Neutralize acidic/byproduct streams before disposal in accordance with institutional guidelines .
What analytical methods are suitable for purity assessment and impurity profiling?
- HPLC/UV-Vis : Monitor impurities using reversed-phase C18 columns with acetonitrile/water gradients. Relative retention times (RRT) and response factors can be calibrated against known standards .
- TLC : Use silica gel plates with fluorescent indicators (Rf values ~0.6–0.7 in ethyl acetate/hexane systems) for rapid purity checks .
- Elemental analysis to validate %C, %H, %N content within ±0.4% of theoretical values .
How do structural modifications influence the compound’s physicochemical properties?
- Lipophilicity : Introducing alkyl groups (e.g., -CH₃, -C₂H₅) on the triazole ring increases logP, enhancing membrane permeability .
- Solubility : Hydroxyl or amine groups improve aqueous solubility, critical for in vitro bioassays .
- Stability : Electron-donating substituents (e.g., -OCH₃) on the benzyl moiety reduce oxidative degradation .
What computational tools can predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock, Schrödinger) : Model binding affinities to fungal CYP51 or bacterial dihydrofolate reductase .
- QSAR models : Use descriptors like molar refractivity or topological polar surface area to correlate structure with antimicrobial IC₅₀ values .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactive sites for electrophilic substitution .
How can researchers address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for MIC determination) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
- Synergistic studies : Evaluate combinations with known antibiotics (e.g., fluconazole) to identify adjuvant effects .
What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with recrystallization or fractional distillation for large batches .
- Byproduct management : Optimize stoichiometry to minimize side reactions (e.g., over-alkylation) .
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B impurity thresholds (e.g., ≤0.15% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
